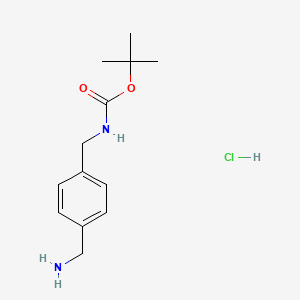

tert-Butyl 4-(aminomethyl)benzylcarbamate hydrochloride

Description

IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate hydrochloride. This nomenclature reflects its structural components: a tert-butyl carbamate group attached to a benzylamine derivative with an aminomethyl substituent at the para position, combined with a hydrochloride counterion.

The CAS Registry Number for the hydrochloride salt is 1162645-96-6 , distinct from its parent free base (CAS 108468-00-4). This differentiation ensures precise identification in chemical databases and regulatory contexts. The CAS system distinguishes between neutral and salt forms due to their distinct physicochemical properties and synthetic applications.

Molecular Formula and Weight Variations Across Salt Forms

The molecular formula of the hydrochloride salt is C₁₃H₂₁ClN₂O₂ , derived from the parent free base (C₁₃H₂₀N₂O₂) through the addition of hydrochloric acid (HCl). This results in a molecular weight of 272.77 g/mol , compared to 236.31 g/mol for the free base. The transformation from free base to hydrochloride alters solubility profiles, crystallinity, and stability, making the salt form preferable for certain synthetic or pharmaceutical applications.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₃H₂₁ClN₂O₂ |

| Molecular Weight (g/mol) | 236.31 | 272.77 |

| CAS Number | 108468-00-4 | 1162645-96-6 |

Stereochemical Considerations in Benzylcarbamate Derivatives

The 4-(aminomethyl)benzylcarbamate scaffold introduces stereochemical complexity due to:

- Conformational flexibility of the carbamate group, where rotation around the C–N bond creates syn and anti rotamers.

- Electronic effects from the para-substituted aminomethyl group, which influences hydrogen bonding and steric interactions.

In related carbamate systems, hydrogen-bonding donors like acetic acid or 2,6-bis(octylamido)pyridine selectively stabilize specific rotamers by interacting with the carbamate’s carbonyl oxygen. For tert-butyl 4-(aminomethyl)benzylcarbamate hydrochloride, the para substitution likely reduces steric hindrance compared to meta isomers (e.g., CAS 108467-99-8), allowing for more predictable conformational behavior in synthetic intermediates.

Properties

Molecular Formula |

C13H21ClN2O2 |

|---|---|

Molecular Weight |

272.77 g/mol |

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H |

InChI Key |

WGTYTBVQMKRNQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(aminomethyl)benzylcarbamate hydrochloride typically involves the reaction of tert-butyl 4-(bromomethyl)benzylcarbamate with an amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(aminomethyl)benzylcarbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Structure:

- Molecular Formula: C13H20ClN3O2

- Molecular Weight: 273.77 g/mol

- Melting Point: 64-68°C

- Boiling Point: 384.7°C at 760 mmHg

The synthesis typically involves protecting the amine group of 4-aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt using solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate and hydrochloric acid. Industrial production methods optimize these conditions for higher yields and purity through recrystallization and chromatography techniques.

Scientific Research Applications

-

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Facilitates the study of reaction mechanisms involving amine functionalities.

-

Biology:

- Investigated for its role in biochemical pathways and enzyme interactions.

- Serves as a model compound for studying amine reactivity in biological systems.

-

Medicine:

- Explored for potential therapeutic properties, particularly in anti-inflammatory and anticancer applications.

- Acts as a precursor in drug development, especially for compounds targeting specific molecular pathways.

-

Industry:

- Utilized in the production of specialty chemicals and materials with tailored properties.

Recent studies have highlighted several biological activities associated with tert-Butyl 4-(aminomethyl)benzylcarbamate hydrochloride:

- Anti-inflammatory Activity:

- A series of derivatives demonstrated significant inhibition of inflammation in animal models, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin.

| Compound | Inhibition Percentage (%) | Time (hours) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

-

Anticancer Efficacy:

- In vitro studies on MDA-MB-231 breast cancer cells showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis, indicating potential as anticancer agents.

-

SARS-CoV Protease Inhibition:

- Modifications to the tert-butyl structure have been shown to enhance binding affinity to viral proteases, suggesting its potential utility in antiviral drug development.

Case Studies

-

Anti-inflammatory Study:

- A study synthesized various tert-butyl carbamate derivatives that effectively reduced inflammation in animal models, suggesting therapeutic potential for inflammatory diseases.

-

Anticancer Research:

- Controlled experiments indicated that specific derivatives could inhibit cancer cell proliferation significantly, providing a basis for further exploration as potential anticancer therapies.

-

Viral Protease Inhibition:

- Research into peptidomimetic compounds revealed that modifications to the tert-butyl structure could enhance binding affinity to viral proteases, showcasing its potential in antiviral drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)benzylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Position : The para-substituted benzyl group in the target compound maximizes steric accessibility for coupling reactions compared to its meta-substituted analog (CAS 108467-99-8), which shows reduced reactivity in certain amidation protocols .

Functional Groups: The oxazol-5-yl variant (CAS 914465-97-7) introduces a heterocyclic ring, enhancing π-π stacking interactions in protein binding but reducing aqueous solubility compared to the aminomethyl derivative . The aminoethyl analog (CAS 1303968-16-2) exhibits extended alkyl chain flexibility, favoring interactions with hydrophobic enzyme pockets in kinase inhibitors .

Reactivity : The bromomethyl precursor (tert-Butyl 4-(bromomethyl)benzylcarbamate, CAS 187283-17-6) serves as a versatile alkylating agent but requires stringent handling due to its electrophilic bromine atom .

Biological Activity

Tert-Butyl 4-(aminomethyl)benzylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, an aminomethyl moiety, and a benzylcarbamate functional group. This structural configuration enhances the compound's stability and lipophilicity, which are crucial for its biological interactions.

| Component | Description |

|---|---|

| tert-Butyl Group | Enhances stability and lipophilicity |

| Aminomethyl Group | Facilitates hydrogen bonding with active sites |

| Benzylcarbamate Group | Participates in hydrophobic interactions |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites on enzymes, while the tert-butyl group provides steric hindrance that can influence binding affinity. The benzylcarbamate moiety enhances hydrophobic interactions, stabilizing the compound's binding to its targets.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. For instance, it has been shown to inhibit protease activity by binding to the enzyme's active site, which is critical for understanding its potential therapeutic applications in diseases where protease activity is dysregulated .

Neuroprotective Effects

In vitro studies have demonstrated that related compounds enhance autophagy and induce anti-apoptotic proteins such as Bcl-2. These properties suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. Specifically, derivatives of this compound have been shown to inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Neuroprotective Activity : A study investigated the effects of similar carbamates on astrocyte cells exposed to amyloid beta peptides. Results indicated that these compounds could reduce cell death and inflammation markers such as TNF-α .

- Enzyme Interaction Studies : Another study focused on the interaction between this compound and various enzymes involved in metabolic pathways. The results highlighted its potential as a biochemical probe for studying enzyme kinetics and inhibition mechanisms.

- Therapeutic Applications : The compound's ability to modulate neurotransmitter levels suggests it may be beneficial in addressing cognitive deficits associated with neurodegenerative diseases .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Activity Study | Effects on astrocytes | Reduced cell death due to amyloid beta exposure |

| Enzyme Interaction Study | Protease inhibition | Significant inhibition of protease activity observed |

| Therapeutic Application Study | Modulation of neurotransmitters | Potential benefits for cognitive function improvement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.